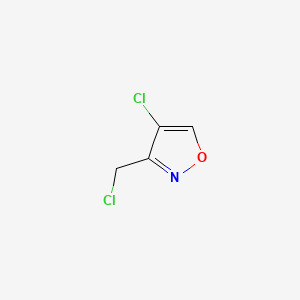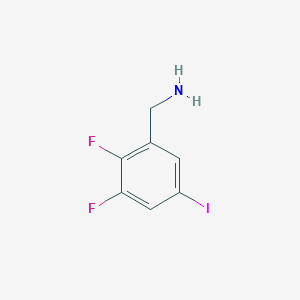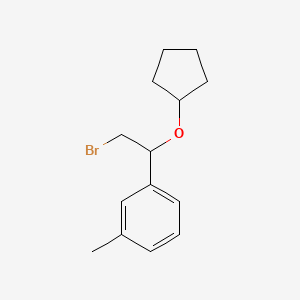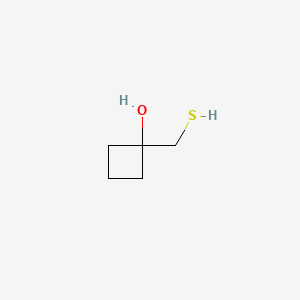
3-(Methylamino)-2,3-dihydrothiophene 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(methylamino)-2,3-dihydro-1lambda6-thiophene-1,1-dione is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound is characterized by the presence of a methylamino group and a dihydrothiophene ring with a lambda6 sulfur atom, indicating a higher oxidation state of sulfur.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylamino)-2,3-dihydro-1lambda6-thiophene-1,1-dione can be achieved through several synthetic routes. One common method involves the reaction of thiophene-1,1-dione with methylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-(methylamino)-2,3-dihydro-1lambda6-thiophene-1,1-dione may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate catalysts to enhance the reaction rate and selectivity. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.
化学反応の分析
Types of Reactions
3-(methylamino)-2,3-dihydro-1lambda6-thiophene-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to lower oxidation state derivatives.
Substitution: The methylamino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives.
科学的研究の応用
3-(methylamino)-2,3-dihydro-1lambda6-thiophene-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as conductive polymers and organic semiconductors.
作用機序
The mechanism of action of 3-(methylamino)-2,3-dihydro-1lambda6-thiophene-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to therapeutic effects. The exact molecular targets and pathways are still under investigation.
類似化合物との比較
Similar Compounds
Methylamine: A primary amine with a similar methylamino group.
Thiophene: The parent compound of the thiophene family.
Dimethylaminoquinolines: Compounds with similar amino group substitutions.
Uniqueness
3-(methylamino)-2,3-dihydro-1lambda6-thiophene-1,1-dione is unique due to its specific combination of a methylamino group and a dihydrothiophene ring with a lambda6 sulfur atom. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C5H9NO2S |
|---|---|
分子量 |
147.20 g/mol |
IUPAC名 |
N-methyl-1,1-dioxo-2,3-dihydrothiophen-3-amine |
InChI |
InChI=1S/C5H9NO2S/c1-6-5-2-3-9(7,8)4-5/h2-3,5-6H,4H2,1H3 |
InChIキー |
LEVSUGRYFRVRLW-UHFFFAOYSA-N |
正規SMILES |
CNC1CS(=O)(=O)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


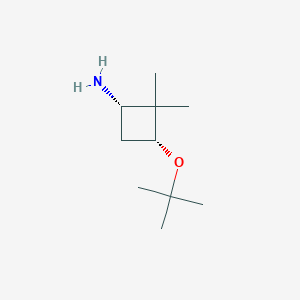
![rac-(4aR,7aR)-6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dioxo-hexahydro-2H-4lambda6-[1,4]oxathiino[2,3-c]pyrrole-7a-carboxylic acid](/img/structure/B13484486.png)
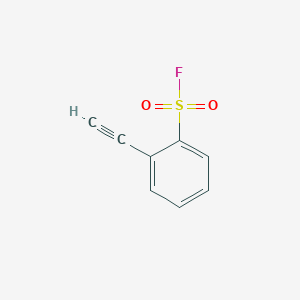
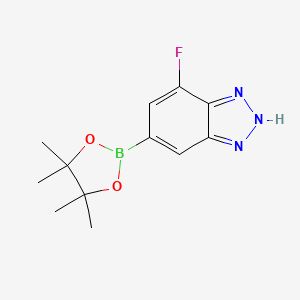
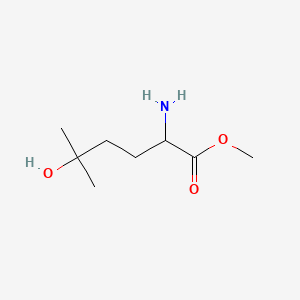
![{2-Thiabicyclo[2.2.2]oct-5-en-3-yl}methanol](/img/structure/B13484512.png)
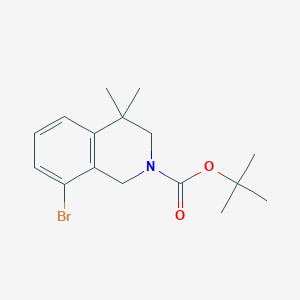
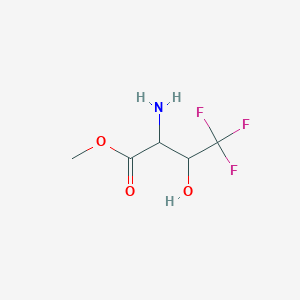
![5,5-Difluorospiro[2.3]hexan-1-amine hydrochloride](/img/structure/B13484546.png)
